N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is often associated with biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids to form the pyridazinone ring.
Introduction of the Piperazine Moiety: The next step involves the nucleophilic substitution reaction where the pyridazinone core is reacted with 4-phenylpiperazine under controlled conditions.
Attachment of the Methoxypropyl Group: Finally, the compound is alkylated with 3-methoxypropyl bromide in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or sulfonyl derivatives on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyridazinone derivatives in various chemical reactions.
Biology
Biologically, N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The pyridazinone core is known for its pharmacological properties, including anti-inflammatory and anticancer activities. Researchers are investigating its efficacy and safety in preclinical studies.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals. Its stability and reactivity make it a valuable building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxypropyl)-2-[6-oxo-3-(4-methylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
N-(3-methoxypropyl)-2-[6-oxo-3-(4-ethylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is unique due to the presence of the phenylpiperazine moiety, which can significantly influence its biological activity and pharmacokinetic properties. The phenyl group may enhance binding affinity to certain biological targets, making it a more potent compound compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H27N5O3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H27N5O3/c1-28-15-5-10-21-19(26)16-25-20(27)9-8-18(22-25)24-13-11-23(12-14-24)17-6-3-2-4-7-17/h2-4,6-9H,5,10-16H2,1H3,(H,21,26) |
InChI Key |
COIUQHYERZCNKW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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